Compound Description: NO-Aspirin, also known as nitric oxide-releasing aspirin, is a novel compound designed to combine the anti-inflammatory properties of aspirin with the vasodilatory effects of nitric oxide. While the exact mechanism is still under investigation, research suggests that NO-ASA acts by reducing β-catenin expression and inhibiting β-catenin/TCF-dependent transcriptional activity. [] This, in turn, leads to the downregulation of cyclin D1, a target gene involved in cell cycle regulation. []
Relevance: NO-aspirin is structurally related to aspirin, retaining its core structure but incorporating a nitric oxide-releasing moiety. This modification aims to enhance its therapeutic potential in conditions where both inflammation and vascular dysfunction are implicated. []
Aspirin (Acetylsalicylic Acid)
Relevance: Aspirin serves as the foundational molecule for NO-aspirin. The addition of the nitric oxide-releasing component aims to augment aspirin's therapeutic benefits while potentially mitigating its side effects. [, ]
Clopidogrel
Compound Description: Clopidogrel is an antiplatelet medication that acts as a P2Y12 receptor antagonist, preventing platelet aggregation. It is commonly prescribed to reduce the risk of heart attack, stroke, and other cardiovascular events, often in combination with aspirin. [, , ]
Relevance: Clopidogrel's mechanism of action as a P2Y12 receptor antagonist contrasts with aspirin's COX inhibition, offering a different approach to antiplatelet therapy. [, , ] Studies have investigated the efficacy and safety of clopidogrel compared to aspirin, particularly in specific patient populations like those with acute coronary syndromes or carrying the CYP2C19 loss-of-function allele. [, , ]
Compound Description: Cilostazol is a medication used to treat intermittent claudication. It acts as a dual inhibitor of adenosine uptake and phosphodiesterase 3 (PDE3), leading to vasodilation and inhibition of platelet aggregation. []
Relevance: Similar to NO-aspirin, Cilostazol combines antiplatelet and vasodilatory effects, showcasing a potential avenue for multi-target drugs in cardiovascular disease. [] Studies have compared Cilostazol to Clopidogrel, particularly in patients with the CYP2C19 loss-of-function allele. []
Salicylic Acid (SA)
Compound Description: Salicylic acid is a naturally occurring beta hydroxy acid with anti-inflammatory and keratolytic properties. It is a metabolite of aspirin, formed through the hydrolysis of the acetyl group. []
Relevance: Salicylic acid is a key metabolite of aspirin and contributes to its pharmacological activity. [] Understanding the effects of salicylic acid on indomethacin metabolism provides further insight into potential drug-drug interactions and mechanisms. []
Indomethacin (IND)
Compound Description: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and a decrease in inflammation. []
Relevance: The study investigating the effects of aspirin and salicylic acid on indomethacin metabolism sheds light on potential drug-drug interactions between NSAIDs. [] This is particularly relevant considering the frequent co-prescription of these medications for managing pain and inflammation.
β-catenin
Compound Description: β-catenin is a dual-function protein involved in cell adhesion and as a key component of the Wnt signaling pathway. In the Wnt pathway, β-catenin acts as a transcriptional coactivator, regulating gene expression. Aberrant activation of the Wnt/β-catenin pathway has been implicated in various cancers, including breast cancer. []
Relevance: NO-aspirin's ability to reduce β-catenin expression and inhibit β-catenin/TCF-dependent transcriptional activity highlights its potential anti-cancer properties, specifically in targeting the Wnt signaling pathway. [] This mechanism distinguishes NO-aspirin from aspirin, suggesting a broader therapeutic application beyond its traditional uses.
Cyclin D1
Compound Description: Cyclin D1 is a protein that plays a crucial role in regulating the cell cycle. It promotes cell cycle progression from the G1 phase to the S phase, where DNA replication occurs. Overexpression of cyclin D1 is frequently observed in various cancers and is associated with tumor growth and progression. []
Relevance: NO-aspirin's downregulation of cyclin D1 expression, a target gene of the Wnt/β-catenin pathway, further supports its potential as an anti-cancer agent. [] By inhibiting cyclin D1, NO-aspirin may disrupt the uncontrolled cell proliferation characteristic of cancer cells.
Source and Classification
NO-aspirin is synthesized from aspirin, which itself is a derivative of salicylic acid. The incorporation of nitric oxide into the aspirin molecule creates a hybrid compound that retains the anti-inflammatory and analgesic effects of traditional aspirin while providing additional benefits such as improved endothelial function and reduced platelet aggregation. Its classification falls under modified NSAIDs, specifically those designed to release nitric oxide.
Synthesis Analysis
The synthesis of NO-aspirin typically involves the reaction of aspirin with a nitric oxide donor or by direct modification of the acetyl group in aspirin. One common method utilizes the following steps:
Starting Materials: Aspirin (acetylsalicylic acid) and a suitable nitric oxide donor, such as S-nitroso-N-acetylcysteine.
Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to facilitate the reaction.
Procedure:
Dissolve aspirin in dichloromethane.
Add the nitric oxide donor gradually while stirring.
Allow the reaction to proceed for several hours under inert atmosphere conditions to prevent oxidation.
Purification: The product can be purified through recrystallization or chromatography techniques to isolate NO-aspirin from unreacted starting materials and by-products.
Technical Parameters
Temperature: Ambient to 40 °C
Time: Typically ranges from 4 to 12 hours depending on the reactivity of the nitrogen compound used.
Yield: Reported yields vary but can be optimized through careful control of reaction conditions.
Molecular Structure Analysis
NO-aspirin retains the core structure of acetylsalicylic acid, characterized by an acetoxy group attached to a salicylate backbone. The addition of a nitric oxide moiety modifies this structure significantly:
Molecular Formula: C₉H₈N₄O₃
Molecular Weight: Approximately 224.18 g/mol
Structural Features:
The acetyl group (–COCH₃) remains intact.
A nitrogen atom is integrated into the structure, typically forming an N-O bond that allows for the release of nitric oxide.
This structural modification alters both the physicochemical properties and biological activity compared to standard aspirin.
Chemical Reactions Analysis
NO-aspirin participates in several chemical reactions typical for NSAIDs but also exhibits unique reactivity due to its nitric oxide component:
Aspirin Hydrolysis: Like traditional aspirin, NO-aspirin can hydrolyze in aqueous environments, releasing salicylic acid and acetic acid.
Nitric Oxide Release: The compound can release nitric oxide upon enzymatic or chemical cleavage, which contributes to its pharmacological effects.
Interaction with Biological Targets: NO-aspirin can interact with cyclooxygenase enzymes similarly to aspirin but may also affect pathways involving cyclic guanosine monophosphate due to nitric oxide's signaling role.
Technical Parameters
pH Sensitivity: The stability and reactivity can be influenced by pH levels, with acidic conditions promoting hydrolysis.
Mechanism of Action
The mechanism of action for NO-aspirin involves dual pathways:
Cyclooxygenase Inhibition: Similar to traditional aspirin, NO-aspirin inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins responsible for inflammation and pain.
Nitric Oxide Pathway: The release of nitric oxide contributes to vasodilation and improved blood flow, which can enhance tissue perfusion and reduce ischemic injury.
Relevant Data
Research indicates that NO-aspirin may provide enhanced cardiovascular protection compared to standard aspirin due to its ability to modulate vascular tone through nitric oxide signaling.
Physical and Chemical Properties Analysis
NO-aspirin exhibits distinct physical and chemical properties:
Solubility: Moderately soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
Melting Point: Similar to acetylsalicylic acid, typically around 135 °C but may vary based on purity and formulation.
Stability: More stable than traditional aspirin in physiological conditions due to reduced hydrolysis rates when properly formulated.
Relevant Data
Studies report that NO-aspirin maintains stability under acidic conditions but may degrade under alkaline environments, impacting its therapeutic efficacy.
Applications
NO-aspirin has several promising applications in medicine:
Cardiovascular Health: Its unique properties make it suitable for preventing cardiovascular diseases by improving endothelial function and reducing thrombus formation.
Anti-inflammatory Treatments: Retaining anti-inflammatory properties allows it to be used similarly to traditional NSAIDs in treating various inflammatory conditions.
Pain Management: Effective in managing pain with potentially fewer gastrointestinal side effects than conventional aspirin formulations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
7-[(2,6-difluorophenyl)methyl]-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl-(phenylmethyl)amino]methyl]-4-oxo-5-thieno[2,3-b]pyridinecarboxylic acid propan-2-yl ester is a thienopyridine and an isopropyl ester.